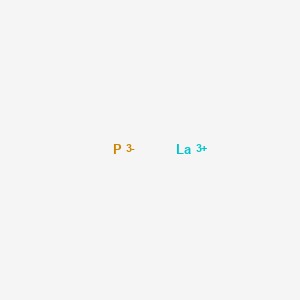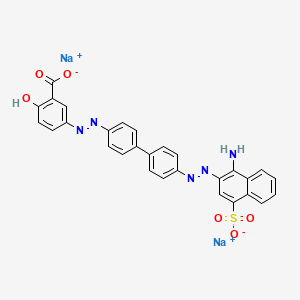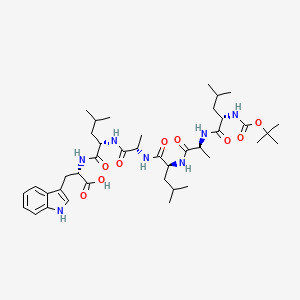
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is a synthetic peptide compound. It is characterized by the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amine groups of the amino acids during the synthesis process .
Initial Coupling: The synthesis begins with the attachment of the first amino acid (tryptophan) to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the amine group.
Coupling: The next amino acid (leucine) is coupled to the exposed amine group using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanyl, leucyl, alanyl, leucyl).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as TFA.
Coupling: Formation of peptide bonds between amino acids using coupling reagents.
Cleavage: Release of the peptide from the resin using cleavage reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) in the presence of scavengers such as anisole.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as diisopropylurea (from DIC) and trifluoroacetate salts (from TFA) .
Aplicaciones Científicas De Investigación
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and deprotection strategies.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amine groups during synthesis, allowing for the formation of the desired peptide sequence. Upon deprotection, the peptide can interact with target proteins or receptors, influencing biological processes such as signal transduction and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-glycyl-alanyl-glycyl-alanyl-glycyl-tryptophan: Similar structure but with glycine residues instead of leucine.
tert-Butyloxycarbonyl-leucyl-glycyl-leucyl-glycyl-leucyl-tryptophan: Similar structure but with glycine residues alternating with leucine.
Uniqueness
tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. The presence of multiple leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides with different amino acid compositions .
Propiedades
Número CAS |
97399-67-2 |
|---|---|
Fórmula molecular |
C40H63N7O9 |
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H63N7O9/c1-21(2)16-29(44-33(48)25(8)43-36(51)31(18-23(5)6)47-39(55)56-40(9,10)11)35(50)42-24(7)34(49)45-30(17-22(3)4)37(52)46-32(38(53)54)19-26-20-41-28-15-13-12-14-27(26)28/h12-15,20-25,29-32,41H,16-19H2,1-11H3,(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H,46,52)(H,47,55)(H,53,54)/t24-,25-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
HONCSONTYULELN-YLOAKAIZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
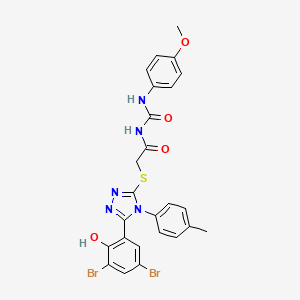
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

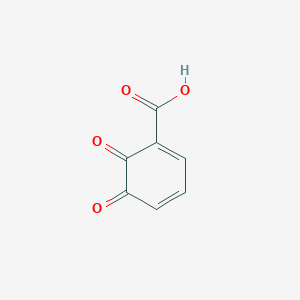
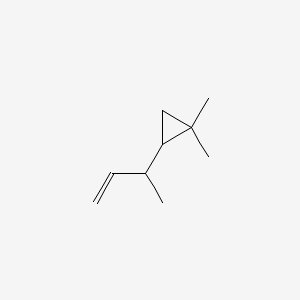
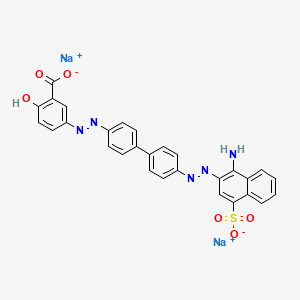
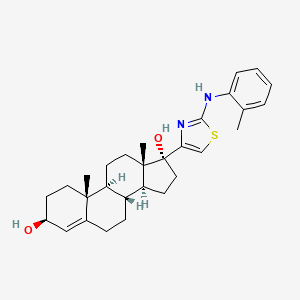
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
